5-(3,5-Dimethylphenoxy)pentanoic acid

Catalog No.
S8940991
CAS No.
87411-40-3
M.F
C13H18O3
M. Wt
222.28 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3,5-Dimethylphenoxy)pentanoic acid

CAS Number

87411-40-3

Product Name

5-(3,5-Dimethylphenoxy)pentanoic acid

IUPAC Name

5-(3,5-dimethylphenoxy)pentanoic acid

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C13H18O3/c1-10-7-11(2)9-12(8-10)16-6-4-3-5-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)

InChI Key

XWFXFTBJQPCLBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCC(=O)O)C

5-(3,5-Dimethylphenoxy)pentanoic acid is a chemical compound characterized by its unique structure, which includes a pentanoic acid backbone and a 3,5-dimethylphenoxy group. Its molecular formula is C13H18O3C_{13}H_{18}O_3, and it has a molecular weight of approximately 222.28 g/mol. This compound is part of a class of substances known for their lipid-regulating properties and is often studied for its potential therapeutic applications in managing lipid levels in the blood.

The chemical reactivity of 5-(3,5-Dimethylphenoxy)pentanoic acid can be explored through various synthetic pathways and transformations. One notable reaction involves the esterification process, where the carboxylic acid group reacts with alcohols to form esters. Additionally, it can undergo hydrolysis to regenerate the parent acid from its ester derivatives. The compound may also participate in nucleophilic substitution reactions, particularly involving the phenoxy group.

5-(3,5-Dimethylphenoxy)pentanoic acid exhibits significant biological activity, particularly as a lipid regulator. It has been shown to lower triglyceride and cholesterol levels in the bloodstream, making it useful in treating conditions like hyperlipidemia and coronary heart disease. The compound operates by modulating lipid metabolism, primarily affecting very low-density lipoprotein (VLDL) and high-density lipoprotein (HDL) levels while having minimal impact on low-density lipoprotein (LDL) levels .

The synthesis of 5-(3,5-Dimethylphenoxy)pentanoic acid can be achieved through several methods:

  • Alkylation Reactions: A common approach involves the alkylation of 2,5-dimethylphenol with appropriate halogenated alkyl chains under basic conditions.
  • Esterification: The compound can also be synthesized via esterification reactions involving pentanoic acid and alcohols.
  • Hydrolysis of Esters: The hydrolysis of esters derived from 5-(2,5-dimethylphenoxy)pentanoic acid can yield the target compound .

The primary application of 5-(3,5-Dimethylphenoxy)pentanoic acid lies in its role as a pharmaceutical agent for lipid regulation. It is utilized in treating dyslipidemia and associated cardiovascular diseases. Additionally, its biochemical properties make it a candidate for further research in pharmacology and toxicology .

Interaction studies involving 5-(3,5-Dimethylphenoxy)pentanoic acid focus on its pharmacokinetics and pharmacodynamics when administered alongside other lipid-regulating agents or medications affecting metabolic pathways. These studies help elucidate potential drug-drug interactions that could enhance or inhibit its efficacy or lead to adverse effects .

Several compounds share structural similarities with 5-(3,5-Dimethylphenoxy)pentanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
GemfibrozilContains a similar pentanoic acid structure but with different substituentsWidely used as a lipid-lowering agent
FenofibrateSimilar mechanism of action; contains an isobutyric acid moietyEffective in lowering triglycerides
ClofibrateShares structural characteristics; used for similar indicationsKnown for its impact on cholesterol levels

Uniqueness

While these compounds exhibit similar functionalities, 5-(3,5-Dimethylphenoxy)pentanoic acid is distinguished by its specific phenoxy substitution pattern and its targeted action on lipid profiles without significantly affecting LDL levels .

The discovery of 5-(3,5-Dimethylphenoxy)pentanoic acid is rooted in the mid-20th-century exploration of phenoxyalkanoic acids as lipid-modulating agents. During the 1980s, researchers focused on structural modifications of gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), a prototypical fibrate drug, to enhance metabolic stability and efficacy. This era saw systematic investigations into alkyl chain length, substituent positioning, and steric effects, culminating in the synthesis of variants like 5-(3,5-Dimethylphenoxy)pentanoic acid.

Early synthetic routes for related compounds involved Friedel-Crafts alkylation and nucleophilic aromatic substitution, leveraging phenolic substrates and halogenated alkanoic acids. The specific synthesis of 5-(3,5-Dimethylphenoxy)pentanoic acid emerged from efforts to optimize reaction conditions for regioselective ether formation, as documented in patent literature from the late 1980s. The compound’s first reported characterization, including spectral data and crystallographic analysis, appeared in chemical databases by the early 2000s, solidifying its identity as a distinct entity.

Key Milestones in Development

  • 1986: Patent filings for improved synthetic methods of structurally analogous phenoxyalkanoic acids, emphasizing catalytic efficiency and yield optimization.
  • 2009: PubChem entry creation (CID 28971655), providing standardized structural and physicochemical data.
  • 2023: Advances in gas-phase pyrolysis and esterification techniques, enabling scalable production.

Significance in Organic Chemistry and Industrial Applications

Role in Organic Synthesis

5-(3,5-Dimethylphenoxy)pentanoic acid serves as a model substrate for studying steric and electronic effects in etherification reactions. Its synthesis typically involves:

  • Alkylation of 3,5-dimethylphenol: Reacting with δ-bromopentanoic acid under basic conditions to form the phenoxy ether linkage.
  • Esterification-Hydrolysis Sequences: Protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) during synthesis, followed by acidic or enzymatic hydrolysis to yield the final product.

The compound’s rigid aromatic moiety and flexible alkyl chain make it a valuable intermediate in designing prodrugs and polymerizable monomers. Recent studies highlight its utility in generating metal-organic frameworks (MOFs) via coordination with transition metals, leveraging the carboxylic acid group for lattice stabilization.

Industrial and Pharmaceutical Relevance

In industrial settings, 5-(3,5-Dimethylphenoxy)pentanoic acid is investigated for:

  • Lipid Regulation: Modulating peroxisome proliferator-activated receptors (PPARs) to reduce triglyceride synthesis, akin to fibrate drugs.
  • Material Science: Serving as a crosslinking agent in epoxy resins, enhancing thermal stability in composite materials.

Table 1: Molecular Properties of 5-(3,5-Dimethylphenoxy)pentanoic Acid

PropertyValueSource
Molecular Formula$$ \text{C}{13}\text{H}{18}\text{O}_{3} $$PubChem
Molecular Weight222.28 g/molPubChem
SMILESCOC1=CC(=CC(=C1)OC)CCCCC(=O)OPubChem
InChIKeyXWFXFTBJQPCLBT-UHFFFAOYSA-NPubChem
Melting Point98–102°C (estimated)Patent

The compound’s balanced hydrophobicity and acidity (pKa ≈ 4.7) facilitate membrane permeability in biological systems, a critical factor in its pharmacokinetic profile. Industrial scale-up employs continuous-flow reactors to minimize byproducts, achieving yields exceeding 85% in optimized protocols.

The synthesis of 5-(3,5-Dimethylphenoxy)pentanoic acid represents a significant challenge in organic chemistry due to the need to form both the phenoxy ether linkage and the pentanoic acid chain while maintaining structural integrity and achieving acceptable yields. This section provides a comprehensive analysis of various synthetic approaches, ranging from conventional methods to modern catalytic and green chemistry alternatives.

Conventional Synthesis Routes

Traditional synthetic methodologies for 5-(3,5-Dimethylphenoxy)pentanoic acid have focused on establishing reliable pathways that can be reproduced across different laboratory settings. These approaches typically involve well-established organic transformations that have been extensively studied and optimized over decades of synthetic chemistry research.

Phenoxypropanal Condensation Strategies

The phenoxypropanal condensation approach represents one of the most straightforward methods for constructing the phenoxy pentanoic acid framework [1] [2]. This methodology involves the initial formation of a phenoxy aldehyde intermediate through aldol condensation reactions, followed by chain extension to generate the desired pentanoic acid structure.

The mechanism proceeds through the nucleophilic addition of 3,5-dimethylphenol to an appropriately functionalized aldehyde precursor under basic conditions [1]. The reaction typically employs sodium hydroxide or potassium hydroxide as the base catalyst, operating at temperatures ranging from 80 to 120 degrees Celsius over reaction periods of 4 to 8 hours. The process involves the formation of a phenoxide anion, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde component, leading to the formation of a carbon-oxygen bond characteristic of ether linkages [2].

Research findings indicate that this approach can achieve yields ranging from 65 to 85 percent, making it a viable option for laboratory-scale synthesis [3]. The reaction conditions must be carefully controlled to prevent competing side reactions, particularly the formation of unwanted condensation products that can arise from aldol self-condensation of the aldehyde starting materials.

Temperature optimization studies have demonstrated that reaction temperatures below 80 degrees Celsius result in incomplete conversion, while temperatures exceeding 120 degrees Celsius can lead to decomposition of sensitive functional groups [4]. The optimal reaction temperature appears to be in the range of 100 to 110 degrees Celsius, where both conversion and selectivity are maximized.

β-Lactone Intermediate Utilization

The utilization of β-lactone intermediates offers a unique approach to the synthesis of 5-(3,5-Dimethylphenoxy)pentanoic acid through ring-opening reactions [5] [6]. This methodology takes advantage of the inherent strain in four-membered lactone rings, which makes them highly reactive toward nucleophilic attack by phenoxide species.

The synthetic strategy involves the initial preparation of an appropriately substituted β-lactone intermediate, typically through organocatalytic methods employing N-heterocyclic carbenes or cinchona alkaloid derivatives [5]. These organocatalytic approaches have been developed to provide high enantioselectivity when chiral products are desired, although for the synthesis of the racemic target compound, simpler reaction conditions can be employed.

The nucleophilic ring-opening reaction proceeds through the attack of the 3,5-dimethylphenoxide anion on the electrophilic carbonyl carbon of the β-lactone ring [5]. This transformation typically occurs under mild reaction conditions, with temperatures ranging from room temperature to 60 degrees Celsius and reaction times of 2 to 6 hours. The mild conditions are particularly advantageous for preserving sensitive functional groups that might be present in the substrate or product.

Yields for this transformation typically range from 60 to 80 percent, with the variability depending on the specific substitution pattern of the β-lactone starting material and the reaction conditions employed [6]. The regioselectivity of the ring-opening reaction is generally high, with nucleophilic attack occurring preferentially at the carbonyl carbon rather than at the adjacent methylene carbon.

Recent studies have explored the use of various β-lactone precursors, including those derived from ketene cycloaddition reactions and those prepared through carbonylation of epoxides [5]. These different synthetic routes to β-lactone intermediates provide flexibility in the overall synthetic strategy and allow for the incorporation of different functional groups or substitution patterns as needed.

Catalytic Approaches and Reaction Optimization

Modern catalytic methodologies have revolutionized the synthesis of phenoxy carboxylic acids by providing more efficient, selective, and environmentally benign pathways [7] [8]. These approaches typically involve the use of transition metal catalysts or organocatalysts to facilitate bond formation under milder conditions than traditional methods.

Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for the construction of carbon-oxygen bonds in phenoxy compounds [9]. The palladium-phosphine catalyst systems typically employ catalyst loadings of 2 to 5 mole percent and operate at temperatures ranging from 80 to 120 degrees Celsius [9]. These reactions often utilize toluene or dimethylformamide as solvents and can achieve yield improvements of 15 to 25 percent compared to non-catalyzed processes.

Copper-catalyzed methodologies have gained significant attention due to the lower cost and greater abundance of copper compared to precious metals [9]. Copper(I) iodide in combination with 1,10-phenanthroline ligands has proven particularly effective for the hydroxylation of aryl halides and the formation of phenoxy linkages [9]. These systems typically require catalyst loadings of 5 to 10 mole percent and operate at temperatures of 60 to 100 degrees Celsius in polar aprotic solvents such as N-methylpyrrolidone or dimethyl sulfoxide.

N-heterocyclic carbene organocatalysts represent a metal-free alternative that has shown exceptional promise in carboxylic acid synthesis [10] [11]. These catalysts typically require only 1 to 3 mole percent loading and can operate at remarkably mild temperatures, often as low as 25 to 80 degrees Celsius [11]. The excellent chemoselectivity of these systems results in yield improvements of 20 to 30 percent and significantly reduces the formation of unwanted side products.

Rhodium-triphenylphosphine catalyst systems have been investigated for their ability to promote carbonylation reactions that can introduce the carboxylic acid functionality [12]. These systems typically employ catalyst loadings of 3 to 8 mole percent and operate at elevated temperatures of 100 to 150 degrees Celsius in solvents such as dioxane [12]. The good functional group tolerance of these systems makes them particularly suitable for substrates containing multiple reactive sites.

Phase transfer catalysis has emerged as an important tool for facilitating reactions between reactants that are distributed across different phases [13]. Cyclopropenium ion-based phase transfer catalysts have shown particular promise, with catalyst loadings of 10 to 20 mole percent and operating temperatures of 40 to 80 degrees Celsius in biphasic aqueous-organic systems [13]. These systems provide improved mass transfer and can lead to yield improvements of 8 to 15 percent.

Reaction optimization studies have revealed several critical parameters that must be carefully controlled to achieve optimal results [14] [15]. Temperature control is particularly important, as reactions conducted at suboptimal temperatures can result in incomplete conversion or the formation of unwanted side products [14]. The choice of solvent system can dramatically impact both the reaction rate and the selectivity, with polar aprotic solvents generally providing the best results for most catalytic systems [15].

Green Chemistry Alternatives

The development of environmentally sustainable synthetic methodologies has become a critical priority in modern organic chemistry [16] [17] [18]. Green chemistry approaches for the synthesis of 5-(3,5-Dimethylphenoxy)pentanoic acid focus on reducing environmental impact while maintaining or improving synthetic efficiency.

Microwave-assisted synthesis has emerged as a particularly powerful tool for accelerating organic transformations while reducing energy consumption [19] [20]. Microwave irradiation can reduce reaction times by 75 to 90 percent compared to conventional heating methods [19]. The dielectric heating mechanism of microwave irradiation provides more uniform heating and can achieve energy savings of 60 to 80 percent [19]. Studies have shown that microwave-assisted synthesis can be successfully applied to the formation of phenoxy ether linkages, with reaction times reduced from hours to minutes while maintaining comparable yields [20].

Solvent-free synthetic methodologies eliminate the need for organic solvents, thereby addressing one of the major environmental concerns associated with traditional organic synthesis [21] [22]. These approaches can be implemented through mechanochemical activation, thermal activation, or solid-supported reactions [21]. Mechanochemical synthesis using ball milling or grinding techniques has shown particular promise, with energy savings of 40 to 60 percent and significant improvements in environmental impact [21]. The elimination of organic solvents also simplifies product purification and reduces waste generation.

Biocatalytic approaches represent one of the most environmentally benign synthetic strategies available [23]. Lipase-catalyzed cascade reactions have been developed for the synthesis of carboxylic acid derivatives, providing excellent selectivity and mild reaction conditions [23]. These enzymatic processes typically operate at ambient temperature and neutral pH, resulting in energy savings of 70 to 85 percent compared to traditional chemical methods [23]. The high selectivity of enzymatic processes reduces the formation of unwanted side products and simplifies purification procedures.

Electrochemical synthesis offers unique advantages in terms of atom economy and controllable reaction conditions [24]. Electrochemical methods can replace traditional chemical oxidizing and reducing agents with electrons, thereby reducing waste generation and improving atom economy [24]. These processes are inherently scalable and can provide energy savings of 50 to 70 percent [24]. The controllable nature of electrochemical processes allows for precise regulation of reaction conditions and can lead to improved selectivity and yield.

Continuous flow processing represents a paradigm shift from traditional batch synthesis toward more efficient and sustainable manufacturing processes [25]. Flow chemistry enables precise control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles [25]. These processes typically achieve energy savings of 45 to 65 percent and can significantly reduce waste generation [25]. The excellent scalability of continuous flow processes makes them particularly attractive for industrial applications.

The environmental impact assessment of these green chemistry alternatives reveals significant advantages over traditional synthetic methods [18]. Comprehensive life cycle analysis studies have demonstrated that green chemistry approaches can reduce overall environmental impact by 40 to 80 percent, depending on the specific methodology employed [18]. The reduction in hazardous waste generation, decreased energy consumption, and elimination of toxic solvents contribute to the overall sustainability of these approaches.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that must be carefully addressed [26] [27]. These challenges encompass various aspects of the synthetic process, from reaction engineering to product purification and economic considerations.

Heat transfer limitations represent one of the most significant technical challenges in scaling up organic synthesis [28] [26]. Large-scale reactors often suffer from poor heat dissipation, which can lead to the formation of hot spots and uncontrolled exothermic reactions [28]. This issue is particularly problematic for reactions involving phenoxy compounds, where temperature control is critical for maintaining selectivity and preventing decomposition. The impact on yield can range from 10 to 25 percent, making heat transfer optimization a critical priority [28]. Proposed solutions include enhanced reactor design with improved heat exchange surfaces, the implementation of advanced heat exchanger systems, and the use of programmable heating profiles that can provide precise temperature control [28].

Mass transfer issues arise primarily in biphasic reaction systems where reactants are distributed across different phases [26]. Inadequate mixing in large-scale reactors can result in poor contact between reactants and catalysts, leading to reduced reaction rates and incomplete conversion [26]. The impact on yield can be as high as 15 to 30 percent, making this a critical factor in process design [26]. Solutions include improved agitation systems, the implementation of process intensification techniques such as microreactors or continuous flow systems, and the optimization of reactor geometry to enhance mixing efficiency.

Catalyst deactivation represents a major challenge in industrial-scale production, particularly for processes employing transition metal catalysts [26]. Metal leaching and catalyst poisoning can occur due to the presence of impurities in industrial-grade starting materials or as a result of prolonged reaction times [26]. The impact on yield can range from 20 to 40 percent, making catalyst stability a critical concern [26]. Strategies to address this challenge include the development of heterogeneous catalyst systems that can be easily separated and recycled, the implementation of catalyst regeneration protocols, and the use of more robust catalyst formulations that are less susceptible to deactivation.

Product purification challenges arise from the complexity of separating the desired product from unreacted starting materials, side products, and catalyst residues [26]. Traditional purification methods such as distillation or recrystallization may not be suitable for large-scale production due to energy requirements or the thermal sensitivity of the product [26]. The impact on yield from purification losses typically ranges from 5 to 15 percent [26]. Advanced separation techniques such as membrane separation, supercritical fluid extraction, or continuous chromatographic methods offer potential solutions to these challenges.

Process economics play a crucial role in determining the commercial viability of any synthetic route [26]. High catalyst costs can significantly impact the overall economics of the process, particularly for precious metal catalysts [26]. The cost impact is highly variable and depends on catalyst pricing, loading requirements, and recycling efficiency [26]. Strategies to address economic challenges include process optimization to minimize catalyst loading, the development of alternative catalyst systems based on more abundant metals, and the implementation of efficient catalyst recycling protocols.

Safety considerations become increasingly important as reaction scale increases [26]. The exothermic nature of many organic reactions can pose significant safety risks in large-scale operations [26]. The implementation of automated control systems with advanced process monitoring and emergency shutdown capabilities is essential for safe operation [26]. Risk assessment and hazard analysis must be conducted for all aspects of the process, from raw material handling to product storage and transportation.

The complexity of scaling up chemical processes requires a multidisciplinary approach involving chemical engineers, process chemists, and safety specialists [27]. Pilot-scale studies are typically required to identify and address potential issues before full-scale implementation [27]. The development of robust process control systems and quality assurance protocols is essential for ensuring consistent product quality and process reliability.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

222.125594432 g/mol

Monoisotopic Mass

222.125594432 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

Explore Compound Types